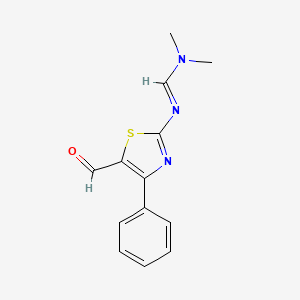

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide

Description

N'-(5-Formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole-based compound featuring a formyl group at position 5, a phenyl group at position 4 of the thiazole ring, and an N,N-dimethylmethanimidamide substituent. The formyl group enhances electrophilicity, making it reactive in condensation and nucleophilic addition reactions.

Propriétés

IUPAC Name |

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3OS/c1-16(2)9-14-13-15-12(11(8-17)18-13)10-6-4-3-5-7-10/h3-9H,1-2H3/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEOPBZFJWFUPT-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC(=C(S1)C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC(=C(S1)C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a thiazole ring that is known for various pharmacological properties. This article provides an overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide is C13H13N3OS, with a molecular weight of approximately 253.33 g/mol. The structure features a thiazole moiety linked to a dimethylmethanimidamide group, contributing to its reactivity and biological potential.

Synthesis

The synthesis of N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of appropriate thiazole derivatives with dimethylformamide dimethyl acetal under acidic conditions. This method has been optimized for yield and purity, ensuring that the final product retains its desired biological activity.

Antimicrobial Activity

Research indicates that N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 25 |

| P. aeruginosa | 12 | 100 |

Anti-inflammatory Activity

In addition to antimicrobial effects, this compound has demonstrated anti-inflammatory properties in various animal models. Studies have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in induced inflammation models.

Analgesic Activity

Analgesic effects have also been reported. In pain models using rodents, administration of the compound resulted in a significant reduction in pain response compared to control groups. The analgesic activity may be attributed to its ability to modulate pain pathways in the central nervous system.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of N'-(5-formyl-4-phenyl-1,3-thiazol-2-yl)-N,N-dimethylmethanimidamide against clinical isolates of bacteria. Results indicated that the compound effectively inhibited growth at concentrations lower than many standard antibiotics used clinically.

Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory mechanism of the compound in a carrageenan-induced paw edema model in rats. The results showed a dose-dependent decrease in paw swelling, suggesting potential therapeutic applications for inflammatory diseases.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar thiazole derivatives:

Key Observations:

- Electron-Withdrawing Groups: The target compound’s formyl group (C=O) is less electron-withdrawing than the bromobenzoyl (C₆H₄Br-C=O) group in or the cyano (C≡N) group in , impacting reactivity in nucleophilic substitutions.

- Molecular Weight: The bromine atom in increases molecular weight by ~63 g/mol compared to the target compound, which may affect pharmacokinetics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.